methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate
Description
Methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with an (E)-configured ethenylamino group. The ethenyl group is further functionalized with a 3-methyl-4-nitro-1,2-oxazole moiety. Such compounds are often explored in agrochemical and pharmaceutical research due to the pharmacophoric relevance of thiophene and oxazole rings .
Properties
IUPAC Name |
methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c1-7-10(15(17)18)9(20-14-7)3-5-13-8-4-6-21-11(8)12(16)19-2/h3-6,13H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMWVUYCWVCICA-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Table 1: Structural Comparison with Key Analogs
Key Observations :
- The target compound’s nitro-oxazole group distinguishes it from sulfonylureas (e.g., metsulfuron-methyl), which rely on triazine and sulfonylurea motifs for herbicidal activity .
- Unlike triazole-thione derivatives , the thiophene core in the target compound may confer distinct π-stacking interactions in biological systems.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties*
Key Observations :
- The nitro group in the target compound increases LogP compared to cyano-substituted thiophenes, reducing water solubility.
- Metsulfuron-methyl’s higher molecular weight and sulfonylurea group contribute to its lower solubility compared to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A plausible route involves:
Thiophene ring formation : Use the Gewald reaction, where a diene precursor reacts with sulfur to form the thiophene core (e.g., ethyl cyanoacetate and acetoacetanilide as starting materials) .
Functionalization : Introduce the nitro-oxazole moiety through electrophilic substitution or coupling reactions. For example, an (E)-configured ethenyl linker can be formed via Heck or Wittig reactions .
Esterification : Methyl ester formation using methanol and a catalyst (e.g., triethylamine in dichloromethane) .
- Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products. Monitor progress via TLC or HPLC .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons), nitro groups (electron-withdrawing effects), and ester signals (δ 3.7–4.1 ppm for methyl esters) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns (e.g., loss of NO₂ from the nitro-oxazole group) .
- Elemental Analysis : Validate empirical formula (C, H, N, S content) .
- X-ray Crystallography : Resolve stereochemistry of the ethenylamino group if single crystals are obtainable .
Q. What safety precautions are critical during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised to avoid inhalation of dust .
- Storage : Store in a cool, dry place away from oxidizing agents. Use inert gas (e.g., argon) for moisture-sensitive intermediates .
- Spill Management : Avoid water contact (prevents toxic gas formation). Use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar thiophene derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Reagent Purity : Use HPLC-grade solvents and rigorously dry reagents to minimize side reactions .
- Catalyst Selection : Compare yields using palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps .
- Reaction Monitoring : Implement real-time FTIR or inline NMR to detect intermediates and optimize reaction termination points .
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .
Q. What strategies can be employed to study the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Conduct photolysis (UV light) and hydrolysis (pH 5–9) experiments to identify breakdown products .
- Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models (OECD Test 201/202). Measure LC₅₀ values and bioaccumulation potential (log P) .
- Computational Modeling : Use QSAR models to predict persistence (e.g., BIOWIN) or groundwater contamination risk .
Q. How can the biological activity of this compound be optimized for therapeutic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro position on oxazole, ester groups) and test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to receptors (e.g., kinase domains) .
- In Vivo Testing : Use murine models to evaluate pharmacokinetics (oral bioavailability, half-life) and dose-response curves .
Q. What experimental design principles should guide stability studies under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Analytical Stability Indicators : Track changes via HPLC purity assays and mass balance calculations .
- Long-Term Stability : Use accelerated stability testing (Arrhenius equation) to extrapolate shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
